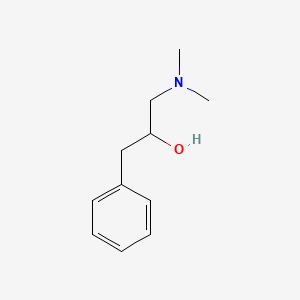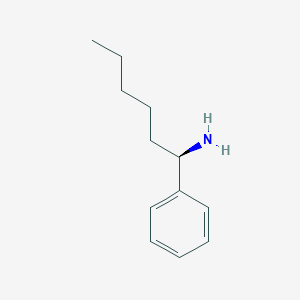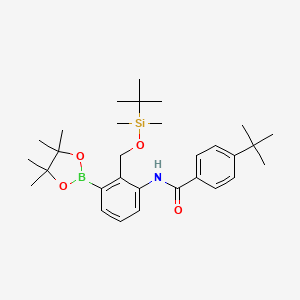
Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is a compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often employed in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new peptide bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Piperidine is commonly used to remove the Fmoc group under basic conditions.
Substitution: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate peptide bond formation.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Free amino acid without the Fmoc group.
Substitution: Peptides with extended amino acid chains.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is used in solid-phase peptide synthesis. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme functions. It serves as a building block for synthetic peptides that can mimic natural proteins.
Medicine
In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as probes to study disease mechanisms.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials have applications in biotechnology, such as in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-(s)-3-amino-2-(2-hydroxybenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2-nitrobenzyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group on the benzyl ring. This methoxy group can influence the compound’s reactivity and interactions, making it suitable for specific applications in peptide synthesis and research.
Propriétés
Formule moléculaire |
C26H25NO5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(25(28)29)15-27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1 |
Clé InChI |
KXFQYMQTBPCLJA-SFHVURJKSA-N |
SMILES isomérique |
COC1=CC=CC=C1C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
COC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)


![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)

![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)

![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)

![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)



